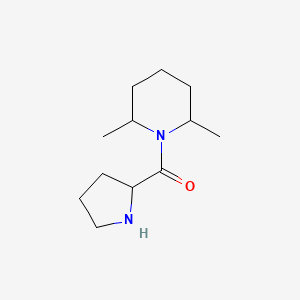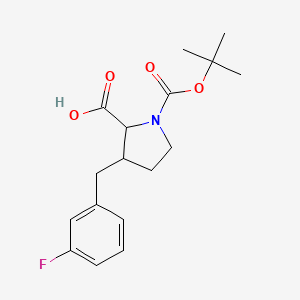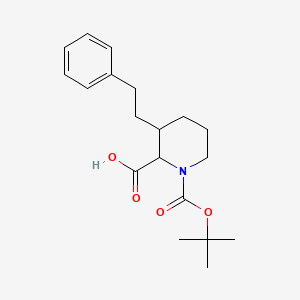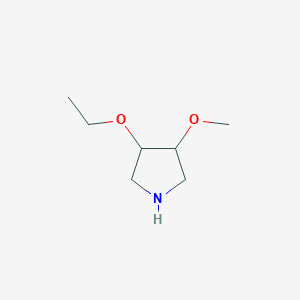
3-Ethoxy-4-methoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Ethoxy-4-methoxypyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
This compound is an organic compound with a molecular formula of C7H13NO2. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including this compound, have been used widely by medicinal chemists due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
E,Z-Isomers Synthesis : 3-Ethoxy-4,4,4-trifluorobut-2-enenitrile, a compound related to 3-Ethoxy-4-methoxypyrrolidine, was synthesized using the Wittig reaction. This process also involved stereospecific 1,3-dipolar cycloaddition, leading to E- and Z-isomers of 4-cyano-3-ethoxy-3-trifluoromethyl-1-methylpyrrolidine (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018).
Photochemical Properties : Bis[(1-methylpyrrolidin-2-yl)methoxy] [phthalocyaninato] silicon, a derivative of this compound, demonstrated efficient DNA binding activity and potential as a DNA-targeting agent in photodynamic therapy (Uslan & Sesalan, 2013).
Pharmaceutical and Medicinal Chemistry
- Chemoenzymatic Synthesis : The chemoenzymatic enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a quinolone antitumor compound, showcases the pharmaceutical relevance of this compound derivatives (Kamal, Shaik, Sandbhor, Malik, & Kaga, 2004).
Synthetic Chemistry Applications
Syntheses of Pyrrole Derivatives : 3-Ethoxy-2-methylpropenal, a compound related to this compound, was used in synthesizing 3-methylpyrrole, indicating its utility in creating structurally diverse pyrroles (Cornforth & Ming-hui, 1990).
Antimicrobial Activities : The study on 8-Ethoxycoumarin derivatives, related to this compound, revealed their potential in antimicrobial activities, suggesting similar applications for this compound (Mohamed et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-ethoxy-4-methoxypyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7-5-8-4-6(7)9-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUJXIXNQJZEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNCC1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol](/img/structure/B1469857.png)




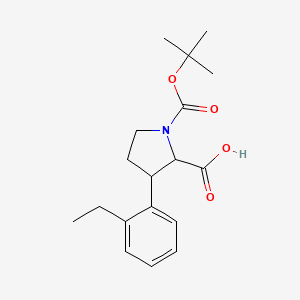

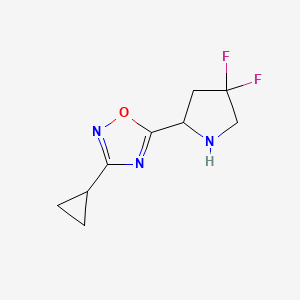
![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)

